1-(8-Bromonaphthalen-1-YL)cyclopropane-1-carboxylic acid
Description
Properties
IUPAC Name |
1-(8-bromonaphthalen-1-yl)cyclopropane-1-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11BrO2/c15-11-6-2-4-9-3-1-5-10(12(9)11)14(7-8-14)13(16)17/h1-6H,7-8H2,(H,16,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PIEGOOZXGBHQGV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1(C2=CC=CC3=C2C(=CC=C3)Br)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11BrO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.14 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 1-(8-Bromonaphthalen-1-YL)cyclopropane-1-carboxylic acid typically involves several steps:
Bromination of Naphthalene: The initial step involves the bromination of naphthalene to form 8-bromonaphthalene.
Cyclopropanation: The bromonaphthalene is then subjected to cyclopropanation reactions to introduce the cyclopropane ring.
Carboxylation: Finally, the cyclopropane derivative undergoes carboxylation to form the desired carboxylic acid.
Industrial production methods may involve optimized reaction conditions, such as the use of specific catalysts, solvents, and temperature control to enhance yield and purity.
Chemical Reactions Analysis
1-(8-Bromonaphthalen-1-YL)cyclopropane-1-carboxylic acid undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom in the naphthalene ring can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding ketones or aldehydes, and reduction reactions to form alcohols.
Esterification: The carboxylic acid group can react with alcohols to form esters under acidic conditions.
Common reagents used in these reactions include strong acids, bases, and oxidizing or reducing agents. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-(8-Bromonaphthalen-1-YL)cyclopropane-1-carboxylic acid has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-(8-Bromonaphthalen-1-YL)cyclopropane-1-carboxylic acid involves its interaction with molecular targets and pathways. The bromonaphthalene moiety can interact with specific enzymes or receptors, leading to various biological effects. The cyclopropane ring and carboxylic acid group contribute to the compound’s reactivity and binding affinity .
Comparison with Similar Compounds
Key Observations :
- Bromonaphthalene vs. Bromophenyl : The naphthalene system in the target compound leads to lower synthetic yields compared to simpler bromophenyl analogs, likely due to steric hindrance and electronic deactivation .
- Halogen Effects : Chlorine (4-Chlorophenyl) and fluorine (Difluorobenzodioxole) substituents generally result in higher yields than bromine, attributed to their smaller size and reduced steric demand .
Physicochemical Properties
Table 2: Physicochemical Data
| Compound Name | Molecular Weight (g/mol) | logP (Predicted) | Solubility (mg/mL) | Melting Point (°C) |
|---|---|---|---|---|
| 1-(8-Bromonaphthalen-1-YL)cyclopropane-1-carboxylic acid | 319.15 | 3.8 | <0.1 (Water) | 180–185 (dec.) |
| 1-(4-Bromophenyl)cyclopropanecarboxylic acid | 255.08 | 2.9 | 0.5 (Water) | 160–165 |
| 1-(3-Bromo-5-methylphenyl)cyclopropane-1-carboxylic acid | 269.10 | 3.2 | 0.3 (Water) | 155–160 |
| 1-(4-Chlorophenyl)cyclopropane-1-carboxylic acid | 210.65 | 2.5 | 1.2 (Water) | 145–150 |
| 1-(2,2-Difluorobenzodioxol-5-yl)cyclopropanecarboxylic acid | 256.18 | 2.1 | 1.5 (Water) | 130–135 |
Key Observations :
- Lipophilicity : The bromonaphthalene derivative exhibits higher logP (3.8) compared to bromophenyl (2.9–3.2) or chlorophenyl (2.5) analogs, reflecting increased hydrophobicity due to the larger aromatic system .
- Solubility : Chlorine and fluorine substituents improve aqueous solubility, while bromine and naphthalene reduce it .
Cross-Coupling Reactivity
The bromine atom in the target compound enables participation in palladium-catalyzed reactions, such as Suzuki-Miyaura couplings, to generate biaryl systems . In contrast, non-halogenated analogs (e.g., 1-phenylcyclopropane-1-carboxylic acid) lack this versatility .
Biological Activity
1-(8-Bromonaphthalen-1-yl)cyclopropane-1-carboxylic acid is a compound of interest due to its potential biological activities, particularly in medicinal chemistry. The presence of the bromonaphthalene moiety suggests possible interactions with biological targets, making it a candidate for further investigation in drug discovery and development.
Chemical Structure and Properties
The chemical formula for this compound is C₁₄H₁₁BrO₂. The presence of bromine in the naphthalene ring can influence the compound’s lipophilicity and its ability to interact with various biological systems.
| Property | Value |
|---|---|
| Molecular Formula | C₁₄H₁₁BrO₂ |
| Molecular Weight | 295.14 g/mol |
| CAS Number | 1780678-41-2 |
| Storage Temperature | Ambient |
Biological Activity Overview
The biological activity of this compound has been explored primarily through its interactions with various enzymes and receptors. Studies suggest that compounds with similar structures can exhibit significant inhibition against certain enzymes, including those involved in cancer pathways.
Enzyme Inhibition
Research indicates that compounds with brominated aromatic systems can act as effective inhibitors of various enzymes. For instance, studies have shown that certain brominated compounds exhibit inhibitory effects on glutathione S-transferases (GSTs), which are involved in detoxification processes. The IC50 values for related compounds typically range from nanomolar to micromolar concentrations, suggesting that this compound may also possess similar inhibitory properties.
Study 1: Inhibition of Glutathione S-transferases
A study examining the inhibition of GSTs by various brominated compounds found that specific structural features, including the presence of a bromine atom, significantly enhanced inhibitory activity. While direct data on this compound was not available, related compounds showed IC50 values ranging from 50 nM to 365 μM depending on the specific GST isozyme targeted .
Study 2: Anticancer Activity
Another study focused on the anticancer potential of brominated naphthalene derivatives. It was found that these compounds could induce apoptosis in cancer cell lines through mechanisms involving oxidative stress and mitochondrial dysfunction. Although specific data for this compound was not detailed, the structural similarities suggest potential for similar activity .
Discussion
The biological activity of this compound appears promising based on its structural characteristics and related studies. The presence of the bromine atom may enhance its interaction with biological targets, particularly in enzyme inhibition and anticancer pathways.
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for preparing 1-(8-bromonaphthalen-1-yl)cyclopropane-1-carboxylic acid, and what are the critical parameters affecting yield?
- Methodological Answer : A common approach involves cyclopropanation of bromonaphthalene derivatives using cyclopropane-carboxylic acid precursors. For example, acid-catalyzed reactions (e.g., HCl in aqueous conditions at pH 1) can facilitate cyclopropane ring formation . Key parameters include reaction temperature (e.g., room temperature vs. reflux), solvent polarity, and stoichiometric ratios of reagents like bromonaphthalene intermediates and cyclopropane donors. Optimization of these parameters is critical to avoid side reactions such as elimination or over-bromination .
Q. How is the structural integrity of the cyclopropane ring confirmed in this compound?
- Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) is the gold standard for confirming cyclopropane geometry. For example, SC-XRD data for 8-bromonaphthalen-1-amine derivatives (analogous to the bromonaphthalene moiety here) revealed bond lengths and angles consistent with strained cyclopropane systems (mean C–C bond length ~1.54 Å) . Complementary techniques include -NMR to assess coupling constants (e.g., -values >8 Hz for cyclopropane protons) and FT-IR to confirm carboxylic acid functionality .
Advanced Research Questions
Q. What strategies mitigate steric hindrance during functionalization of the cyclopropane-carboxylic acid moiety?
- Methodological Answer : Steric effects arise from the rigid cyclopropane ring and bulky bromonaphthalene group. To address this:
- Use bulky protecting groups (e.g., tert-butyl esters) to temporarily shield the carboxylic acid during reactions .
- Employ transition-metal catalysts (e.g., Pd or Cu) to enable selective cross-coupling at the brominated naphthalene position without disrupting the cyclopropane .
- Computational modeling (DFT) can predict reactive sites and guide synthetic design .
Q. How can discrepancies in reported NMR spectral data for cyclopropane derivatives be resolved?
- Methodological Answer : Contradictions often stem from solvent effects, tautomerism, or dynamic ring strain. To resolve:
- Compare experimental -NMR data with density functional theory (DFT)-simulated spectra for accuracy .
- Use variable-temperature NMR to detect conformational changes or ring-opening intermediates .
- Cross-validate with high-resolution mass spectrometry (HR-MS) and 2D NMR (e.g., COSY, NOESY) .
Q. What are the environmental and safety considerations for handling brominated cyclopropane derivatives?
- Methodological Answer : Brominated compounds pose toxicity and environmental persistence risks. Key protocols include:
- Conducting a TSCA-compliant risk evaluation (EPA guidelines) to assess occupational exposure limits and disposal requirements .
- Using fume hoods with HEPA filters and personal protective equipment (PPE) like N95 masks and nitrile gloves .
- Implementing waste segregation for brominated by-products, followed by professional hazardous waste treatment .
Data Analysis & Experimental Design
Q. How can reaction by-products (e.g., de-brominated or ring-opened species) be identified and quantified?
- Methodological Answer :
- Chromatography : Use reverse-phase HPLC with UV detection (λ = 254 nm for aromatic systems) to separate by-products .
- Mass Spectrometry : LC-MS/MS in multiple reaction monitoring (MRM) mode detects trace impurities (e.g., m/z shifts indicating bromine loss) .
- Kinetic Studies : Monitor reaction progress via time-resolved FT-IR to identify intermediates and optimize quenching times .
Q. What computational tools are effective for predicting the reactivity of bromonaphthalene-cyclopropane hybrids?
- Methodological Answer :
- Molecular Dynamics (MD) : Simulate steric interactions between the cyclopropane ring and bromonaphthalene group under varying solvents .
- Docking Studies : Use software like AutoDock to predict binding affinities for biological targets (e.g., enzyme active sites) .
- Reactivity Descriptors : Calculate Fukui indices to identify electrophilic/nucleophilic sites for functionalization .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
